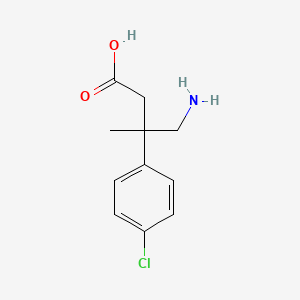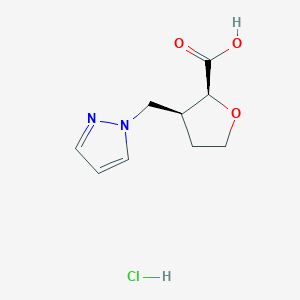
(2S,3S)-3-((1H-Pyrazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a synthetic organic compound that features a pyrazole ring attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride typically involves the functionalization of pyrazole derivatives. One common method involves the Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This reaction is solvent-controlled and provides a straightforward way to synthesize the desired compound in moderate to good yields.
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimizing reaction conditions, using flow microreactors, and ensuring sustainable and efficient processes, can be applied to its production .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Shares the pyrazole ring but differs in the attached functional groups.
1H-indazole derivatives: Structurally similar but with different ring systems and functional groups.
Tertiary butyl esters: Similar in terms of synthetic methods but differ in chemical structure and applications
Uniqueness
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is unique due to its specific combination of the pyrazole and oxolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
Molecular Formula |
C9H13ClN2O3 |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
(2S,3S)-3-(pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(2-5-14-8)6-11-4-1-3-10-11;/h1,3-4,7-8H,2,5-6H2,(H,12,13);1H/t7-,8-;/m0./s1 |
InChI Key |
CWPTWYDPYNNZEZ-WSZWBAFRSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@@H]1CN2C=CC=N2)C(=O)O.Cl |
Canonical SMILES |
C1COC(C1CN2C=CC=N2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
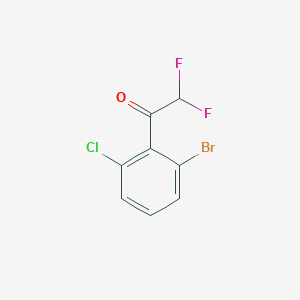


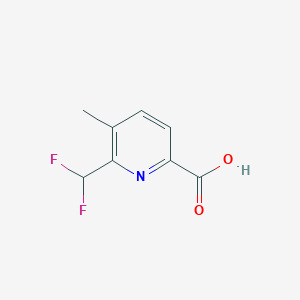
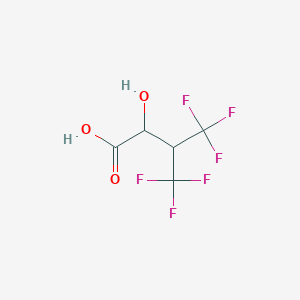
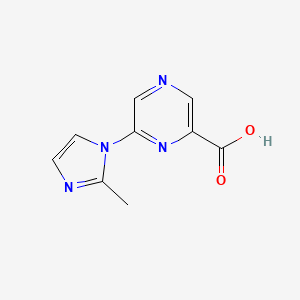
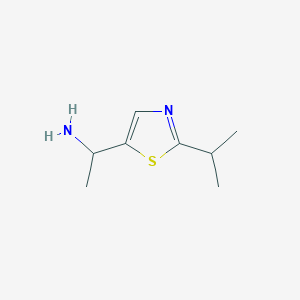
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
